N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S2/c22-13(14(23)17-11-4-6-24-20-11)16-5-3-9-8-26-15-18-12(19-21(9)15)10-2-1-7-25-10/h1-2,4,6-8H,3,5H2,(H,16,22)(H,17,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSUZPSXHBHEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include acid chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has been investigated for its potential as an anti-tubercular agent. Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |
|---|---|---|
| 9a | 250 µg/mL | 98 |
| 12a | 100 µg/mL | 99 |
These findings indicate that modifications to the benzothiazole structure can enhance anti-tubercular potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The incorporation of thiophene and oxazole moieties has been linked to enhanced antibacterial activity. Studies have demonstrated that certain derivatives show promising results against various bacterial strains, suggesting potential applications in treating infections .
Insecticidal Properties
Research indicates that compounds similar to this compound possess insecticidal properties. The structural components contribute to their effectiveness in pest control by disrupting biological processes in target insects .
Case Studies
Case Study 1: Anti-Tubercular Activity
A study published in 2023 evaluated a series of oxazole derivatives for their anti-tubercular activity. The research highlighted the synthesis of new compounds based on the core structure of N'-(1,2-oxazol-3-yl)-N-{...}. These compounds were tested against M. tuberculosis, revealing several candidates with MIC values significantly lower than traditional treatments .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, researchers synthesized various derivatives and assessed their efficacy against common pathogens. The results indicated that certain modifications to the thiophene ring improved antibacterial activity significantly compared to baseline compounds .
Mechanism of Action
The mechanism of action of N’-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- The target compound’s thiophene and oxazole groups likely improve solubility compared to chloro/methoxy-substituted analogs. However, it may exhibit weaker binding to hydrophobic enzyme pockets.
- The trichloroethyl group in ’s compound introduces steric hindrance and electronegativity, which could impede metabolic stability.
Critical Notes and Limitations
Data Gaps : Experimental data for the target compound (e.g., crystallography, bioactivity) are absent in current literature. Comparisons rely on structural analogs and computational predictions.
Substituent Trade-offs : While thiophene/oxazole improves solubility, it may reduce metabolic half-life compared to halogenated analogs.
Biological Activity
N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Oxazole Ring | A five-membered ring containing one nitrogen and one oxygen atom. |
| Thiophene | A five-membered ring containing sulfur that contributes to the compound's reactivity. |
| Triazole | A five-membered ring with three nitrogen atoms that enhances biological activity. |
| Thiazole | A ring containing both sulfur and nitrogen, known for its pharmacological significance. |
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxazole and thiazole exhibit significant antibacterial properties. For example:
- In vitro studies : Compounds similar to this compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL .
Anticancer Activity
The potential anticancer properties of this compound are supported by several research findings:
- Molecular docking studies : Indicate that the compound effectively binds to certain cancer-related targets, suggesting a mechanism of action through inhibition of tumor growth .
- Case Studies : A study on related thiazole derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines with IC50 values as low as 0.045 µg/mL against resistant strains .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been explored in various models:
- In vivo studies : Demonstrated a reduction in inflammatory markers in animal models when administered at specific dosages .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves three stages:
Isoxazole Ring Formation : Cyclization of precursors (e.g., hydroxylamine derivatives with diketones) under acidic/basic conditions .
Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene-2-carbonyl group using thiophene and acyl chlorides in anhydrous conditions .
Oxalamide Linkage : Reaction of intermediates with oxalyl chloride, followed by purification via recrystallization or column chromatography .
- Characterization : Intermediates are validated using -/-NMR, IR spectroscopy, and mass spectrometry. For example, the thiophene moiety’s electronic environment is confirmed by -NMR aromatic proton splitting patterns .
Q. How is the antimicrobial activity of this compound evaluated in preliminary screening?
- Methodological Answer :
- Test Organisms : Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) are standard .
- Assay Protocol :
Broth Dilution : Minimum Inhibitory Concentration (MIC) is determined using serial dilutions in Mueller-Hinton broth incubated at 37°C for 24 hours.
Agar Diffusion : Zones of inhibition are measured after 48 hours.
- Controls : Ciprofloxacin (antibacterial) and Fluconazole (antifungal) serve as positive controls. Activity is correlated with structural features like the triazolothiazole core’s electron-deficient regions .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., oxazolyl protons at δ 8.2–8.5 ppm; thiophene protons at δ 7.1–7.3 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-N (1250–1350 cm) validate the oxalamide linkage .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 409.03 for CHNOS) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., Friedel-Crafts acylation) be elucidated to optimize yield?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., -thiophene) tracks electrophilic substitution pathways. Kinetic studies under varying temperatures/acids identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) map transition states and charge distribution to explain regioselectivity in thiophene functionalization .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-acylated derivatives), guiding solvent optimization (e.g., switching from acetic acid to TFA for better control) .
Q. What strategies resolve contradictions in biological activity data between similar triazolothiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare logP, H-bond donors/acceptors, and steric effects. For example, replacing the oxazolyl group with phenyl enhances lipophilicity but reduces solubility, altering MIC values .
- Resistance Testing : Serial passage assays (e.g., 20 generations) detect emerging resistance, linked to mutations in bacterial efflux pumps .
- Synergistic Studies : Check potentiation with adjuvants (e.g., efflux pump inhibitors like PAβN) to distinguish intrinsic vs. acquired resistance .
Q. How can computational tools predict and validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., E. coli DNA gyrase). The triazolothiazole core’s planar structure shows π-π stacking with Tyr-122 .
- MD Simulations : GROMACS simulates binding stability over 100 ns, analyzing RMSD and hydrogen bond persistence.
- QSAR Models : Partial least squares (PLS) regression correlates electronic descriptors (e.g., HOMO-LUMO gap) with antifungal IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
